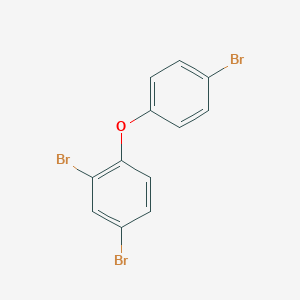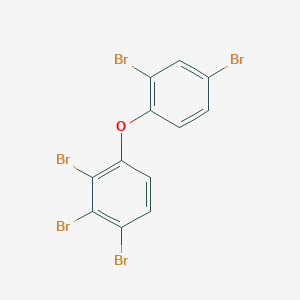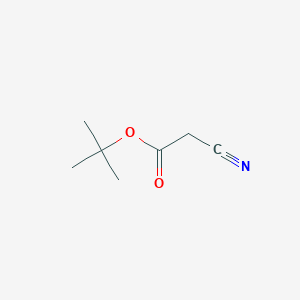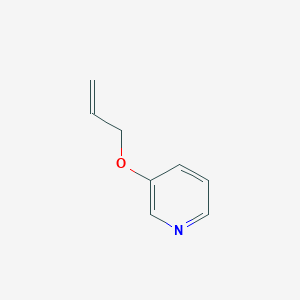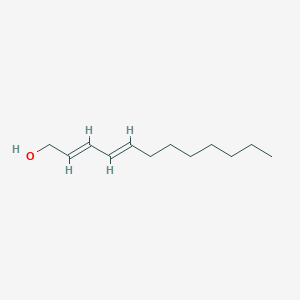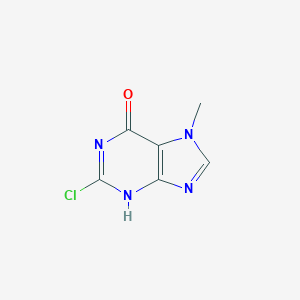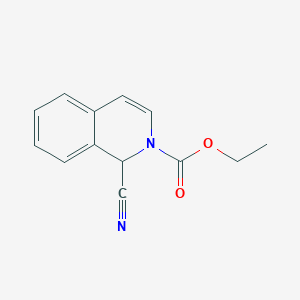
2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester (IQCE) is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. IQCE is a derivative of isoquinoline, a heterocyclic organic compound that is commonly found in many natural products and pharmaceuticals. In
Mécanisme D'action
The mechanism of action of 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.
Effets Biochimiques Et Physiologiques
2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor properties, 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has been shown to exhibit antioxidant and neuroprotective effects. It has also been found to modulate the expression of certain genes and proteins involved in cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has been found to exhibit low toxicity in animal studies, making it a safe candidate for further research. However, one limitation of using 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester and to determine its efficacy in animal models and clinical trials. Additionally, 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester could be further modified to improve its solubility and bioavailability, which would enhance its potential as a drug candidate. Finally, 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester could be used as a lead compound for the development of new isoquinoline derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester involves the reaction of isoquinoline with ethyl cyanoacetate in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain the pure compound. This synthesis method has been reported in several scientific journals and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has been extensively studied for its potential applications in drug development. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has been found to exhibit potent anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
Propriétés
Numéro CAS |
17954-22-2 |
|---|---|
Nom du produit |
2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester |
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
ethyl 1-cyano-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)15-8-7-10-5-3-4-6-11(10)12(15)9-14/h3-8,12H,2H2,1H3 |
Clé InChI |
DCPDHZLDXSZNNW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CC2=CC=CC=C2C1C#N |
SMILES canonique |
CCOC(=O)N1C=CC2=CC=CC=C2C1C#N |
Autres numéros CAS |
17954-22-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



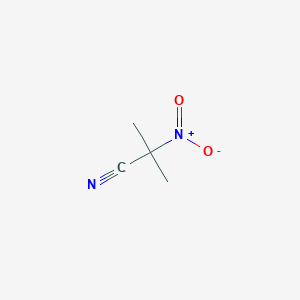
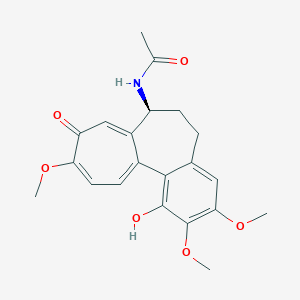
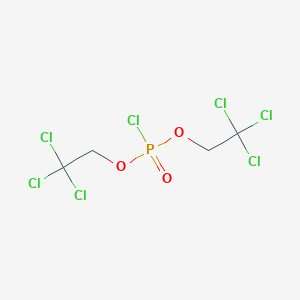
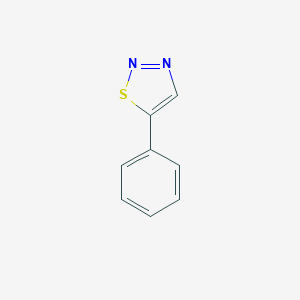
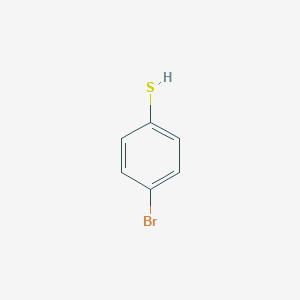
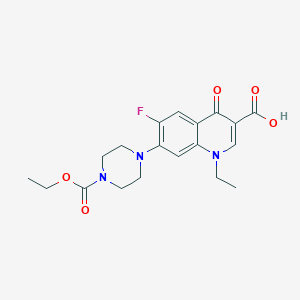
![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)
